2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride
Overview
Description
2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications. The presence of a chloromethyl group and a phenyl group attached to the imidazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride typically involves the reaction of 1-phenyl-1H-imidazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Products include 2-(azidomethyl)-1-phenyl-1H-imidazole, 2-(thiocyanatomethyl)-1-phenyl-1H-imidazole, and 2-(aminomethyl)-1-phenyl-1H-imidazole.
Oxidation: The major product is 2-(chloromethyl)-1-phenyl-1H-imidazole N-oxide.
Reduction: The major product is 2-methyl-1-phenyl-1H-imidazole.
Scientific Research Applications
2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the design and synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic applications, such as anti-inflammatory and antimicrobial drugs.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride is primarily based on its ability to interact with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of enzyme activity or disruption of DNA function. The phenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)-1H-imidazole hydrochloride: Lacks the phenyl group, making it less lipophilic and potentially less effective in penetrating cell membranes.
2-(bromomethyl)-1-phenyl-1H-imidazole hydrochloride: Similar structure but with a bromomethyl group instead of a chloromethyl group. The bromine atom is larger and more polarizable, which can affect the compound’s reactivity and binding properties.
2-(chloromethyl)-4,5-diphenyl-1H-imidazole hydrochloride: Contains additional phenyl groups, increasing its lipophilicity and potential for hydrophobic interactions.
Uniqueness
2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride is unique due to its balanced combination of a reactive chloromethyl group and a lipophilic phenyl group. This allows it to participate in a wide range of chemical reactions and interact effectively with biological targets, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(chloromethyl)-1-phenylimidazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2.ClH/c11-8-10-12-6-7-13(10)9-4-2-1-3-5-9;/h1-7H,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLSOZDFIKJBQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2CCl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
716318-71-7 | |
Record name | 2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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